molecular formula C18H19ClN2O B4433177 1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine

1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine

Cat. No. B4433177
M. Wt: 314.8 g/mol
InChI Key: HMNFQCUPTNSRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was initially developed as an antidepressant but later found to have psychoactive properties. TFMPP has gained interest among researchers due to its potential therapeutic applications and its ability to activate the serotonin receptor.

Mechanism of Action

1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine acts as a partial agonist of the serotonin receptor, specifically the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to an increase in serotonin levels in the brain, which is associated with anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine and norepinephrine levels in the brain, which could contribute to its antidepressant effects. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine in lab experiments is its ability to selectively activate the serotonin receptor. This allows researchers to study the effects of serotonin activation without the confounding effects of other neurotransmitters. However, the psychoactive properties of this compound can also be a limitation, as it may interfere with behavioral assays.

Future Directions

There are several future directions for research on 1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the anti-inflammatory properties of this compound, which could have implications for the treatment of inflammatory diseases. Finally, there is a need for further studies on the biochemical and physiological effects of this compound, particularly its effects on neurotransmitter systems other than serotonin.

Scientific Research Applications

1-(3-chlorobenzoyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant properties, making it a promising candidate for the treatment of anxiety and depression. This compound has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

(3-chlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-14-5-2-3-8-17(14)20-9-11-21(12-10-20)18(22)15-6-4-7-16(19)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNFQCUPTNSRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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